2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate
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Overview
Description
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate is a complex organic compound that features an indole nucleus, a methoxyaniline group, and a carbamate linkage The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with ketones under acidic conditions . The methoxyaniline group can be introduced through nucleophilic substitution reactions, and the carbamate linkage can be formed using carbamoylating agents such as isocyanates or carbamoyl chlorides.
Chemical Reactions Analysis
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indoxyl derivatives.
Reduction: The nitro group in the methoxyaniline moiety can be reduced to an amine.
Substitution: The indole nucleus can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include indoxyl derivatives, aniline derivatives, and halogenated indoles.
Scientific Research Applications
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its structure suggests potential as a pharmaceutical agent, particularly in developing drugs targeting specific receptors or enzymes.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to various receptors, modulating their activity. The methoxyaniline group can interact with enzymes, inhibiting or activating their function. The carbamate linkage can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate can be compared with other indole derivatives, such as:
N-(1H-Indol-3-ylacetyl)alanine: This compound also features an indole nucleus but has different functional groups, leading to distinct biological activities.
Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride: Another indole derivative with unique properties and applications. The uniqueness of this compound lies in its combination of an indole nucleus, a methoxyaniline group, and a carbamate linkage, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)14-30-23(28)26-21(12-16-13-24-20-7-5-4-6-19(16)20)22(27)25-17-8-10-18(29-3)11-9-17/h4-11,13,15,21,24H,12,14H2,1-3H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWVXCQXPZPQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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